2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
Description
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a pyridazine ring, and a difluorophenyl group, making it a unique structure for research and industrial purposes.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3S/c20-13-3-2-12(8-14(13)21)22-18(25)9-28-19-6-4-15(23-24-19)11-1-5-16-17(7-11)27-10-26-16/h1-8H,9-10H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRKNKCZIKGKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include polyphosphoric acid, semicarbazides, and thiosemicarbazides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using automated processes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and high-throughput screening may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by water radical cations, leading to the formation of oxidized products.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the benzodioxole or pyridazine rings, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions may vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Antidiabetic Potential
Recent studies have indicated that compounds similar to 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide exhibit significant antidiabetic properties. For instance, derivatives containing the benzodioxol moiety have shown promising results in inhibiting α-amylase activity, with IC50 values reported as low as 0.68 µM. In vivo studies using streptozotocin-induced diabetic mice demonstrated a reduction in blood glucose levels after treatment with these derivatives.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer applications. Preliminary investigations into similar compounds have revealed their ability to induce apoptosis in various cancer cell lines. The mechanism of action may involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has indicated that thioether-linked compounds can exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the benzodioxole moiety may enhance this activity by improving the compound's interaction with microbial membranes.
Case Study 1: Antidiabetic Activity
In a study published in a peer-reviewed journal, researchers synthesized several benzodioxol derivatives and tested their effects on α-amylase inhibition. The most promising compound exhibited an IC50 value of 0.68 µM and significantly reduced blood glucose levels in diabetic mice models from 252.2 mg/dL to 173.8 mg/dL after treatment.
Case Study 2: Anticancer Mechanism
Another research effort focused on evaluating the anticancer potential of related compounds in various cancer cell lines. Results showed that these compounds could induce apoptosis by activating caspase pathways, leading to cell cycle arrest and subsequent cancer cell death.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but they likely involve key signaling molecules and regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Uniqueness
Compared to similar compounds, 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its difluorophenyl group, in particular, may enhance its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a complex organic molecule that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- Pyridazine ring
- Thioether linkage
- Acetamide functional group
- Benzodioxole moiety
These structural elements contribute to its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various downstream effects, including:
- Inhibition of specific kinases involved in cell proliferation.
- Modulation of apoptotic pathways.
- Potential anti-inflammatory effects.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several important biological activities:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells; inhibits tumor growth in xenograft models. |
| Antimicrobial Activity | Exhibits significant inhibitory effects against various bacterial strains. |
| Anti-inflammatory Effects | Reduces inflammation markers in vitro and in vivo models. |
Case Studies and Research Findings
- Anticancer Studies :
-
Antimicrobial Research :
- In vitro assays revealed that the compound displayed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
- Anti-inflammatory Effects :
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high oral bioavailability and favorable distribution characteristics. Key parameters include:
- Half-life : Approximately 10 hours.
- Peak plasma concentration : Observed within 30 minutes post-administration.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction efficiency be optimized?
Answer:
A stepwise approach is typically employed:
Core synthesis : Construct the pyridazine ring via cyclization reactions (e.g., condensation of hydrazine with diketones) .
Functionalization : Introduce the benzodioxole group via nucleophilic aromatic substitution or Suzuki coupling, followed by sulfanyl group attachment using thiol-disulfide exchange .
Acetamide linkage : Couple the sulfanyl-pyridazine intermediate with 3,4-difluoroaniline using carbodiimide-mediated amidation .
Optimization : Apply statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (e.g., temperature, solvent polarity) and reduce trial-and-error inefficiencies . Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states to guide condition selection .
Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?
Answer:
Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to:
- Predict binding affinities to target proteins (e.g., kinases, GPCRs) by analyzing interactions with the benzodioxole and difluorophenyl motifs .
- Identify structural modifications (e.g., substituent additions to the pyridazine ring) that enhance steric complementarity or hydrogen bonding .
- Validate predictions with free-energy perturbation (FEP) calculations to quantify binding energy changes .
Experimental validation : Synthesize top candidates and assay using enzymatic inhibition or cellular uptake studies to correlate computational predictions with empirical data .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR spectroscopy : Assign protons (¹H) and carbons (¹³C) to verify substituent positions (e.g., benzodioxole aromaticity, acetamide linkage) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for sulfanyl and fluorine-containing fragments .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds involving the acetamide group) using SHELXL for refinement .
Advanced: How should researchers address discrepancies in crystallographic data interpretation?
Answer:
- Refinement protocols : Use SHELXL’s robust least-squares refinement with anisotropic displacement parameters for heavy atoms (e.g., sulfur) and constrain hydrogen atoms using HFIX commands .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for twinning using ROTAX .
- Complementary techniques : Validate crystal structure with solid-state NMR or DFT-optimized geometry to resolve ambiguities in electron density maps .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Enzymatic assays : Test inhibition of cytochrome P450 isoforms or kinases using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) .
- Cellular uptake : Measure permeability via Caco-2 monolayers or PAMPA to assess bioavailability .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ determination .
Advanced: What methodologies resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Meta-analysis : Compare docking results with crystallographic protein-ligand complexes (e.g., PDB entries) to identify overlooked conformational changes .
- Proteomics : Use surface plasmon resonance (SPR) or ITC to measure binding kinetics and thermodynamics, addressing discrepancies in affinity predictions .
- SAR studies : Systematically modify substituents (e.g., replacing difluorophenyl with chlorophenyl) to isolate contributions of specific functional groups .
Advanced: How can researchers investigate the role of the sulfanyl group in target interactions?
Answer:
- Isosteric replacement : Synthesize analogs with selenium or methylene groups and compare bioactivity to assess sulfur’s electronic/steric contributions .
- X-ray crystallography : Resolve ligand-protein complexes to visualize sulfur interactions (e.g., hydrogen bonds with cysteine residues) .
- DFT calculations : Analyze charge distribution and orbital interactions (e.g., sulfur’s lone pairs in HOMO/LUMO) to explain binding energetics .
Basic: What stability studies are essential for long-term storage?
Answer:
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation products via HPLC-MS .
- Solution stability : Monitor pH-dependent hydrolysis of the acetamide group using UV-Vis spectroscopy .
- Crystalline form screening : Test polymorphs (e.g., Form I vs. II) for hygroscopicity using dynamic vapor sorption (DVS) .
Advanced: How can researchers leverage high-throughput crystallography for structural analysis?
Answer:
- Automated pipelines : Use SHELXC/D/E for rapid phase determination with synchrotron data (e.g., multi-crystal datasets) .
- Fragment screening : Co-crystallize with fragment libraries (e.g., 500+ compounds) to identify allosteric binding sites .
- Machine learning : Train models on existing crystal structures (e.g., CSD entries) to predict crystallization conditions .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockout : Delete putative target genes (e.g., kinases) and assess resistance in cellular assays .
- Thermal proteome profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts via mass spectrometry .
- In vivo imaging : Use fluorine-18 labeling for PET imaging to track biodistribution and target engagement in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
